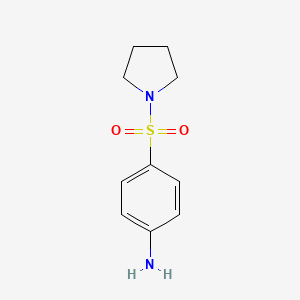

4-(Pyrrolidin-1-ylsulfonyl)aniline

説明

Historical Context and Significance of Sulfonamide Chemistry in Drug Discovery

The journey of sulfonamide chemistry in drug discovery is a compelling narrative of scientific serendipity and systematic development that revolutionized medicine. These synthetic antimicrobial agents were the first to be used systemically and paved the way for the antibiotic revolution. wikipedia.org The story begins in the 1930s at Bayer AG, where experiments with coal-tar dyes, believed to bind preferentially to bacteria, led to a groundbreaking discovery. wikipedia.org In 1932, a red azo dye named Prontosil was synthesized and subsequently found to have a remarkable effect against bacterial infections in mice. huvepharma.com

The true breakthrough, however, came with the understanding that Prontosil was a prodrug. In 1936, researchers at the Pasteur Institute discovered that in the body, Prontosil is metabolized to its active form, sulfanilamide (B372717). openaccesspub.org This revelation was pivotal; sulfanilamide had been first synthesized in 1906, and its patent had expired, making it widely and inexpensively available. wikipedia.org What followed was a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs. huvepharma.com

The initial sulfonamides were broad-spectrum antibacterials that proved effective against a range of infections, including those caused by Streptococcus and Staphylococcus species. ajchem-b.comajchem-b.com Before the widespread availability of penicillin, sulfa drugs were instrumental during World War II, saving countless lives from wound infections. wikipedia.orghuvepharma.com Their impact was statistically significant, with studies showing a dramatic reduction in mortality rates from diseases like pneumonia and scarlet fever between 1937 and 1943. wikipedia.org

The success of these early antibacterial agents spurred further research, leading to the development of a vast array of sulfonamide derivatives with improved efficacy and reduced toxicity. britannica.com Moreover, clinical observations of side effects from sulfanilamide derivatives led to the discovery of entirely new classes of drugs. britannica.com This expansion beyond anti-infectives marks the true significance of the sulfonamide scaffold, demonstrating its versatility. For instance, certain sulfonamides were found to possess diuretic, hypoglycemic, and anticonvulsant properties, leading to the development of thiazide diuretics, sulfonylureas for diabetes, and drugs like sultiame. wikipedia.orgopenaccesspub.orgbritannica.com Today, the sulfonamide functional group is a key component in drugs targeting a wide range of conditions, including viral infections, cancer, and inflammation. ajchem-b.comajchem-b.comresearchgate.net

| Milestone | Year | Significance |

| Synthesis of Sulfanilamide | 1906 | The active molecule was synthesized years before its medicinal properties were discovered. wikipedia.org |

| Discovery of Prontosil's Antibacterial Activity | 1932 | Gerhard Domagk discovered that this dye could cure streptococcal infections in mice. huvepharma.comopenaccesspub.org |

| Identification of Sulfanilamide as the Active Metabolite | 1936 | Researchers at the Pasteur Institute revealed that Prontosil was a prodrug, converted to sulfanilamide in the body. openaccesspub.org |

| The "Sulfa Craze" and the Elixir Sulfanilamide Disaster | 1937 | Widespread, unregulated production of sulfa drugs led to a mass poisoning event, prompting new drug safety regulations. wikipedia.org |

| Introduction of the Federal Food, Drug, and Cosmetic Act | 1938 | Mandated that new drugs must be proven safe before marketing. huvepharma.com |

| Development of Non-Antibacterial Sulfonamides | 1940s-1950s | Discovery of diuretics (e.g., acetazolamide) and hypoglycemic agents (e.g., carbutamide, tolbutamide) derived from the sulfonamide scaffold. openaccesspub.orgbritannica.com |

Rationale for Investigating the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold in Medicinal Chemistry

The investigation into the this compound scaffold is a logical progression in the storied history of sulfonamide chemistry, driven by the need for new therapeutic agents with high specificity and potency. This particular scaffold combines the well-established sulfonamide group with a pyrrolidine (B122466) ring, a feature that medicinal chemists find particularly attractive for several reasons. The five-membered, saturated pyrrolidine ring offers a three-dimensional structure that can efficiently explore pharmacophore space, contributing to the stereochemistry and conformational rigidity of a molecule, which can enhance binding to biological targets. researchgate.net

The rationale for focusing on the this compound moiety is strongly rooted in its potential as a key building block for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The anilino-pyrimidine and related heterocyclic cores are well-known pharmacophores for kinase inhibition, and the substituent at the aniline's para-position is critical for modulating activity and selectivity.

Recent research has highlighted the utility of the this compound group in the design of potent inhibitors for specific kinases. For example, it has been incorporated into various heterocyclic systems to target FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML). nih.govacs.org In these studies, the this compound moiety serves as a crucial substituent that contributes to the compound's inhibitory activity against both wild-type and mutated forms of the kinase. nih.govacs.org

| Research Area | Rationale for Investigation | Key Findings |

| Kinase Inhibition (FLT3) | To develop novel inhibitors for Acute Myeloid Leukemia (AML). The scaffold is used as a key building block in designing compounds that target the FLT3 kinase. nih.govacs.org | Derivatives incorporating the this compound moiety have shown submicromolar inhibitory activity against FLT3-ITD and its resistance mutants. nih.govacs.orgsemanticscholar.org |

| Kinase Inhibition (CDK) | To develop inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy. nih.gov | Analogues have been found to be potent inhibitors of CDK2 and CDK4 and show anti-proliferative activity in tumor cell lines. nih.gov |

| Scaffold Hopping and Isosteric Replacement | To explore new chemical space and generate novel, active compounds by using the scaffold as a key substituent on various heterocyclic cores. nih.gov | The this compound substituent has been successfully used on thieno[3,2-d]pyrimidine (B1254671), pyrazolo[1,5-a]pyrimidine (B1248293), and imidazo[1,2-b]pyridazine (B131497) cores to develop kinase inhibitors. nih.govsemanticscholar.org |

| Structural Chemistry | To understand the three-dimensional structure and intermolecular interactions that govern the properties of molecules containing this scaffold. eurjchem.com | Crystal structure analysis reveals that the pyrrolidine and benzene (B151609) rings are nearly coplanar and that N-H···O hydrogen bonds are significant for crystal packing. eurjchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-pyrrolidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIWXDLCUZTDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336722 | |

| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88327-91-7 | |

| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Potential of 4 Pyrrolidin 1 Ylsulfonyl Aniline Derivatives

Anti-Oncogenic Investigations

The pyrrolidine (B122466) ring is a versatile scaffold that has been widely utilized by medicinal chemists to develop novel therapeutic agents. Its non-planar, sp3-hybridized nature allows for the efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional structure of molecules. This is a key factor in the design of new drug candidates with specific biological profiles. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, in particular, has been incorporated into various heterocyclic systems to explore its anticancer potential.

Kinase Enzyme Inhibition Studies (e.g., FLT3-ITD, BRD4)

A notable area of investigation for this compound derivatives is their activity as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

One of the primary targets for these derivatives has been the FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), which is prevalent in acute myeloid leukemia (AML). Studies have shown that imidazo[1,2-b]pyridazine (B131497) derivatives bearing a this compound substituent exhibit promising inhibitory activities against FLT3-ITD in the nanomolar range. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives with this substituent have displayed submicromolar activities against both FLT3-ITD and the FLT3-D835Y mutant. nih.gov In contrast, thieno[3,2-d]pyrimidine (B1254671) derivatives containing the same moiety did not show significant inhibitory activity against FLT3-ITD. nih.gov

The following table summarizes the inhibitory activities of different heterocyclic derivatives containing the this compound moiety against FLT3-ITD.

| Heterocyclic Core | Derivative Example | FLT3-ITD Inhibitory Activity |

| Imidazo[1,2-b]pyridazine | Compound 29a (Br at position 3) | Nanomolar range |

| Imidazo[1,2-b]pyridazine | Compound 30 (cyclohexyl at position 3) | Nanomolar range |

| Imidazo[4,5-b]pyridine | Compound 18a | Submicromolar |

| Imidazo[4,5-b]pyridine | Compound 18b | Submicromolar |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | Compound 14 | Submicromolar |

| Thieno[3,2-d]pyrimidine | - | Not significant |

Beyond FLT3, other kinases have also been targeted. For instance, certain 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4. nih.gov These enzymes are critical for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells.

Induction of Apoptosis and Caspase Modulation

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has demonstrated that derivatives of this compound can trigger this process in cancer cells.

For example, a novel aniline (B41778) derivative, pegaharoline A, isolated from Peganum harmala, has been shown to promote apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov This compound was found to increase the levels of Bax and cleaved caspase-3, key mediators of the apoptotic cascade. nih.gov Similarly, certain 4-anilinoquinolinylchalcone derivatives have been observed to trigger apoptosis in breast cancer cells through the activation of caspase 3/7, which is dependent on the generation of reactive oxygen species (ROS). nih.gov

The induction of apoptosis is a complex process involving a cascade of caspase enzymes. The ability of these compounds to modulate caspase activity underscores their potential as anticancer therapeutics.

Evaluation against Various Cancer Cell Lines

The cytotoxic activity of this compound derivatives has been evaluated against a wide array of human cancer cell lines, demonstrating their broad-spectrum antiproliferative potential.

For instance, certain 4-phenyl-1-arylsulfonylimidazolone derivatives have shown potent activity against cell lines such as A549 (lung carcinoma) and SK-Mel-2 (melanoma). researchgate.net Indoline-5-sulfonamide derivatives have demonstrated moderate antiproliferative effects against the MCF7 breast cancer cell line under both normal and hypoxic conditions. mdpi.com Furthermore, some 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have exhibited antiproliferative activity against various human tumor cell lines. nih.gov

The table below presents a selection of this compound derivatives and their activity against different cancer cell lines.

| Derivative Class | Cell Line | Activity |

| 4-Phenyl-1-arylsulfonylimidazolones | A549 (Lung) | IC50 values of 0.31-3.19 µg/mL |

| 4-Phenyl-1-arylsulfonylimidazolones | SK-Mel-2 (Melanoma) | IC50 values of 0.0007-0.80 µg/mL |

| Indoline-5-sulfonamides | MCF7 (Breast) | Moderate antiproliferative effect |

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | Various human tumor cell lines | Antiproliferative activity observed |

| Imidazo[4,5-b]pyridine derivatives | Leukemia cell lines | FLT3-dependent antiproliferative activity |

| Thieno[3,2-d]pyrimidine derivatives | Leukemic cell lines | Micromolar range antiproliferative activities |

These findings highlight the versatility of the this compound scaffold in generating compounds with significant and varied anticancer activities.

Antimicrobial Efficacy (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents. The emergence of drug-resistant pathogens has created an urgent need for new therapeutic options, and these compounds offer a promising avenue of research.

Inhibition of Bacterial Metabolic Pathways

The mechanism of action for the antimicrobial effects of these derivatives often involves the inhibition of essential bacterial metabolic pathways. One such pathway is folic acid synthesis, a well-established target for antibacterial drugs. The structural similarities of some of these derivatives to p-aminobenzoic acid (PABA), a key precursor in folate synthesis, suggest that they may act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS).

Another potential target is the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the synthesis of isoprenoids in many bacteria but is absent in humans, making it an attractive target for selective antibacterial agents. While direct evidence for the inhibition of these specific pathways by this compound derivatives is still emerging, the broad-spectrum activity of related sulfonamides supports this as a likely mechanism.

Spectrum of Activity against Pathogenic Strains

Derivatives incorporating the this compound moiety have demonstrated activity against a range of pathogenic bacteria and fungi. For example, compounds that combine thiazole, adamantane, and 4-thiazolidinone (B1220212) moieties have shown remarkable growth inhibition against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. rsc.org In many cases, the antibacterial activity of these compounds was found to be greater than that of the reference drugs ampicillin (B1664943) and streptomycin, and the antifungal activity was significantly higher than that of bifonazole (B1667052) and ketoconazole. rsc.org

The development of resistance to major aminoglycosides like amikacin (B45834) is often due to enzymatic acetylation by aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], which is widespread among Gram-negative pathogens. nih.gov The discovery of small molecule inhibitors of this enzyme, such as certain pyrrolidine pentamine derivatives, could be an effective strategy to overcome this resistance. nih.gov

The following table summarizes the antimicrobial activity of some of these derivatives.

| Derivative Class | Pathogen Type | Activity |

| Thiazole-adamantane-4-thiazolidinone hybrids | Gram-positive bacteria | Remarkable growth inhibition |

| Thiazole-adamantane-4-thiazolidinone hybrids | Gram-negative bacteria | Remarkable growth inhibition |

| Thiazole-adamantane-4-thiazolidinone hybrids | Fungi | Significantly higher activity than reference drugs |

The promising antimicrobial profile of these compounds warrants further investigation and development to address the growing challenge of infectious diseases.

Antiviral and Antimalarial Applications

Derivatives incorporating the this compound moiety have been synthesized and evaluated for their efficacy against infectious diseases, demonstrating a range of activities from inhibiting viral replication to targeting key parasitic enzymes.

The sulfonamide group is a critical pharmacophore in the development of novel antiviral agents. Research into N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to this compound derivatives, has provided insights into their antiviral potential. frontiersin.org A series of these compounds were evaluated for their ability to inhibit a broad spectrum of RNA and DNA viruses. frontiersin.org

Key findings from these studies indicate that many of the synthesized derivatives were effective at interfering with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Structure-activity relationship (SAR) studies revealed that modifications to the phenylsulfonyl group significantly impacted antiviral potency. For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group was found to eliminate the anti-RSV activity and diminish the potency against YFV. frontiersin.org Conversely, this same substitution pattern led some analogues to interfere with Bovine Viral Diarrhea Virus (BVDV) replication with potency comparable to or better than the reference inhibitor, ribavirin. frontiersin.org

Further studies on related pyrazole (B372694) derivatives showed that replacing a phenyl ring at the N1 position with a phenylsulfonyl group completely abolished activity against Dengue Virus (DENV-2) and West Nile Virus (WNV), highlighting the sensitive nature of the structure-activity relationship for this class of compounds. frontiersin.org While direct antiviral studies on compounds exclusively featuring the this compound moiety are not extensively documented in publicly available research, these findings underscore the significance of the sulfonamide group in modulating antiviral activity and provide a basis for the future design of targeted antiviral therapeutics.

Table 1: Antiviral Activity of Selected 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline Derivatives

| Compound ID | Target Virus | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| 7e | YFV | 4 µM | >500 µM | >125 |

| 8a | BVDV | 13 µM | >500 µM | >38 |

| 8f | BVDV | 12 µM | >500 µM | >42 |

Data sourced from studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines. frontiersin.org

The fight against malaria, a disease caused by Plasmodium parasites, has led to the exploration of various chemical scaffolds for their antiplasmodial activity. One of the key targets for antimalarial drug design is falcipain-2, a cysteine protease of Plasmodium falciparum that is crucial for the parasite's life cycle. mdpi.com While direct studies targeting falcipain-2 with this compound are limited, research on related sulfonamide hybrids provides valuable insights.

Hybrid compounds combining a 4-aminoquinoline (B48711) core with a sulfonamide moiety have been synthesized and evaluated. In one study, 7-chloro-4-aminoquinoline-sulfonamide hybrids demonstrated relatively low antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum when compared to chloroquine. mdpi.com However, another series of 4-aminochloroquinoline-sulfonamides showed promising results, with some compounds exhibiting good antimalarial activity against the chloroquine-resistant FCR-3 strain, with IC₅₀ values below 2 μM. mdpi.com

Although not in an antimalarial context, the this compound substituent has been utilized as a conserved structural element in the design of potent kinase inhibitors for cancer therapy. nih.govacs.org Specifically, it has been incorporated into various heterocyclic cores, such as imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyrimidines, to explore structure-activity relationships for inhibiting kinases like FLT3-ITD. nih.govacs.org This demonstrates the utility of the this compound moiety as a valuable building block in medicinal chemistry, even though its specific application in targeting parasitic enzymes like falcipain-2 remains an area for future investigation. No significant research linking this compound derivatives to the parasitic enzyme IspD is currently available in the public domain.

Table 2: Antimalarial Activity of Selected 4-Aminoquinoline-Sulfonamide Derivatives

| Compound Class | P. falciparum Strain | Key Findings |

| 7-Chloro-4-aminoquinoline-sulfonamide hybrids | 3D7 (CQ-sensitive), Dd2 (CQ-resistant) | Low activity compared to chloroquine. mdpi.com |

| 4-Aminochloroquinoline-sulfonamides | FCR-3 (CQ-resistant) | Some compounds displayed IC₅₀ values < 2 μM. mdpi.com |

Neuropharmacological and Central Nervous System Effects

The structural features of this compound derivatives make them promising candidates for the development of agents targeting the central nervous system (CNS). Research has explored their potential as anticonvulsants, neuroprotective compounds, and opioid receptor antagonists.

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. researchgate.net Various derivatives containing sulfonamide and pyrrolidine substructures have shown significant anticonvulsant activity in preclinical models. nih.govmdpi.comnih.gov Studies on N-substituted 3-aryl-pyrrolidine-2,5-diones revealed that compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione core exhibited potent activity in the maximal electroshock (MES) seizure test. nih.gov The most active compounds in this series had ED₅₀ values ranging from 29 to 48 mg/kg. nih.gov

Similarly, a series of 4-aminobenzanilides, which share a structural resemblance to the aniline core of the target compound, were evaluated for anticonvulsant effects. nih.gov All tested 4-aminobenzanilides showed activity against MES-induced seizures, with the derivative from 2,6-dimethylaniline (B139824) being particularly potent with an ED₅₀ of 2.60 mg/kg. nih.gov Furthermore, research into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified compounds with broad-spectrum anticonvulsant properties in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. mdpi.com

Table 3: Anticonvulsant Activity of Structurally Related Derivatives

| Compound Class | Seizure Model | Most Potent Compound (ED₅₀) |

| N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones | MES | 29 - 48 mg/kg nih.gov |

| 4-Aminobenzanilides | MES | 2.60 mg/kg nih.gov |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz | MES: 49.6 mg/kg, scPTZ: 67.4 mg/kg, 6 Hz: 31.3 mg/kg mdpi.com |

Sulfonamide derivatives have emerged as a promising class of compounds for the development of neuroprotective agents due to their antioxidant and other cellular protection mechanisms. nih.goveurekaselect.com Research has shown that various sulfonamide-containing molecules can protect neuronal cells from damage in models of neurodegenerative diseases.

One study investigated a series of bis-sulfonamide derivatives for their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced cell death in a Parkinson's disease model. nih.gov These compounds were found to protect neuroblastoma SH-SY5Y cells, with their mechanism of action potentially linked to the activation of NAD-dependent deacetylase sirtuin-1 (SIRT1). nih.govnih.gov Another area of research focused on sulfonamide derivatives of para-aminobenzoic acid as potential treatments for Alzheimer's disease. mdpi.com These compounds demonstrated the ability to mitigate scopolamine-induced amnesia in rats and showed neuroprotection against oxidative stress. mdpi.com Thiazole sulfonamides have also been identified as having neuroprotective capabilities against neuronal damage, partly attributed to their SIRT1 activation. nih.gov

Table 4: Neuroprotective Activity of Various Sulfonamide Derivatives

| Compound Class | Model | Key Neuroprotective Effects | Proposed Mechanism |

| Bis-sulfonamides | 6-OHDA-induced Parkinson's model | Increased neuronal cell viability. nih.gov | SIRT1 activation. nih.gov |

| Sulfonamides of p-aminobenzoic acid | Scopolamine-induced amnesia | Reduction of amnesic effects, antioxidant enzyme restoration. mdpi.com | Butyrylcholinesterase (BChE) inhibition. mdpi.com |

| Thiazole sulfonamides | 6-OHDA-induced Parkinson's model | Protection against neuronal damage. nih.gov | SIRT1 activation. nih.gov |

The kappa opioid receptor (KOR) is a therapeutic target for various neurological and psychiatric conditions, including pain, addiction, and stress-related disorders. frontiersin.org The development of KOR antagonists is an active area of research, and sulfonamide-based compounds have been identified as a promising structural class. nih.gov

A focused study on a series of sulfonamide-based KOR antagonists involved the synthesis and evaluation of 32 analogues to refine their structure and improve their properties. nih.gov This research explored modifications to the linker, conformational constraints, and substitutions on the aryl and amine groups. nih.gov The investigation led to the identification of an analogue with a 4-fold increase in potency (IC₅₀ = 18.9 ± 4.4 nM) compared to the initial lead compound (IC₅₀ = 83.5 ± 20 nM). nih.gov The lead compound was also found to achieve suitable brain levels in vivo, suggesting that this class of compounds can cross the blood-brain barrier. nih.gov

The mechanism of KOR antagonists is relevant in conditions where stress induces the release of endogenous dynorphins, which can lead to negative affective states. nih.gov Preclinical studies have shown that KOR antagonists can block behavioral responses to stress. nih.gov While the specific this compound moiety was not the focus of the reported KOR antagonist series, the success of the broader sulfonamide class highlights the potential for developing derivatives of this compound for KOR-related therapeutic applications. nih.gov

Table 5: Structure-Activity Relationship of a Sulfonamide-Based KOR Antagonist Series

| Modification | Effect on Potency |

| Linker Replacement | Explored to optimize interaction with the receptor. nih.gov |

| Constraint Manipulation | Investigated to refine the conformational properties for better binding. nih.gov |

| Aryl Group Substitution | Alterations led to changes in potency, with one analogue showing a 4-fold improvement. nih.gov |

| Amine Substitution | Explored to modulate the physicochemical and pharmacokinetic properties. nih.gov |

Anti-Inflammatory Research

Derivatives incorporating the this compound scaffold have been investigated for their anti-inflammatory potential. The sulfonamide group is a well-established component in various anti-inflammatory drugs. Research into novel compounds containing this moiety continues to yield promising results.

For instance, a related compound, 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, is an impurity of Almotriptan, a drug used to treat migraines. chemicea.com Almotriptan functions by constricting blood vessels in the brain and inhibiting the release of inflammatory neuropeptides. chemicea.com This mechanism highlights the potential for related sulfonamide structures to modulate inflammatory pathways.

Furthermore, broader research into heterocyclic compounds has demonstrated significant anti-inflammatory effects. A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were synthesized and showed higher anti-inflammatory activities than the standard drug indomethacin (B1671933) in carrageenan-induced rat paw edema tests. nih.gov Similarly, novel p38 mitogen-activated protein (MAP) kinase inhibitors based on a 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine structure have demonstrated robust efficacy in murine models of acute inflammation. nih.gov While not all of these examples contain the precise this compound structure, they underscore the utility of the aniline and pyrrolidine components in designing new anti-inflammatory agents.

Broad-Spectrum Enzyme Inhibition and Receptor Binding

The this compound framework has proven to be a versatile scaffold for designing inhibitors of various enzymes, demonstrating its broad-spectrum potential in drug discovery.

Protease and Kinase Modulation

The this compound moiety is a conserved substituent in a novel series of imidazo[1,2-b]pyridazine derivatives that have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov This kinase is a critical target in acute myeloid leukemia (AML). These compounds displayed promising inhibitory activities against recombinant kinases in the nanomolar range. nih.gov For example, imidazo[4,5-b]pyridine derivatives bearing the this compound substituent exhibited submicromolar activities against recombinant FLT3-ITD and FLT3-D835Y. nih.gov

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound Class | Target Kinase | Activity Range | Reference |

| Imidazo[1,2-b]pyridazines | FLT3 | Nanomolar | nih.gov |

| Imidazo[4,5-b]pyridines | FLT3-ITD, FLT3-D835Y | Submicromolar | nih.gov |

The sulfonamide group is also a key feature in many protease inhibitors. While direct studies on this compound as a protease inhibitor are limited, related structures show significant activity. For example, sulfonamidopyrrolidinones have been identified as a selective class of Factor Xa inhibitors, a serine protease involved in the blood coagulation cascade. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of this compound have been specifically designed and evaluated as cholinesterase inhibitors, which are important for managing neurodegenerative diseases like Alzheimer's. A series of 4-phthalimidobenzenesulfonamide derivatives, which incorporate the core aniline and sulfonamide structure, were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

One compound from this series, 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isoindoline-1,3-dione, was specifically synthesized, though it did not show significant activity against AChE. nih.gov However, other compounds in the series demonstrated high selectivity for AChE, indicating that the 4-phthalimidobenzenesulfonamide scaffold is a promising starting point for developing selective AChE inhibitors. nih.gov Generally, the tested compounds showed moderate to weak inhibition of BuChE. nih.gov This research highlights the potential for modifying the this compound backbone to achieve potent and selective cholinesterase inhibition.

Table 2: Cholinesterase Inhibitory Profile of Related Sulfonamide Derivatives

| Compound Scaffold | Target Enzyme | Key Finding | Reference |

| 4-Phthalimidobenzenesulfonamide | AChE & BuChE | Generally selective for AChE over BuChE. | nih.gov |

| 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isoindoline-1,3-dione | AChE | Inactive | nih.gov |

Factor Xa Inhibitory Activity

The pyrrolidinone and sulfonamide motifs are central to the design of potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. The development of FXa inhibitors is a major area of research for the prevention and treatment of thromboembolic disorders.

Studies on sulfonamidopyrrolidinones have led to the identification of potent FXa inhibitors with in vivo efficacy. nih.gov These inhibitors function by having a P1 group, such as a 4-hydroxybenzamidine, insert into the S1 subsite of the FXa active site, while the P4 group, which can be a pyridylthienyl sulfonamide, interacts with the S4 subsite. nih.gov One such compound demonstrated a high potency with a Ki of 2 nM and over 1000-fold selectivity against related serine proteases. nih.gov

Further research into hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one has also yielded compounds with dual inhibitory activity against both Factor Xa and Factor XIa. mdpi.com One of the best Factor Xa inhibitors from this series had an IC50 value of 3.68 μM. mdpi.com These findings underscore the importance of the pyrrolidine and sulfonamide-like structures in the design of novel anticoagulants.

Table 3: Factor Xa Inhibitory Activity of Related Compounds

| Compound Class | Potency | Selectivity | Reference |

| Sulfonamidopyrrolidinones | Ki = 2 nM | >1000-fold vs. related serine proteases | nih.gov |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | IC50 = 3.68 μM (for best compound) | Dual inhibition with Factor XIa | mdpi.com |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for optimizing their activity and selectivity.

Molecular Target Identification and Validation

A key aspect of drug discovery is the identification and validation of molecular targets. For derivatives of this compound, FMS-like tyrosine kinase 3 (FLT3) has been identified as a significant target, particularly in the context of acute myeloid leukemia (AML). nih.gov The antiproliferative activities of imidazo[4,5-b]pyridine derivatives containing the this compound substituent in leukemia cell lines pointed towards an FLT3-dependent mechanism of action. nih.gov

Molecular docking studies have been employed to elucidate the binding modes of these inhibitors. For cholinesterase inhibitors, docking studies of 4-phthalimidobenzenesulfonamide derivatives revealed that the most active compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov Similarly, for Factor Xa inhibitors, X-ray crystallography and molecular modeling suggest that sulfonamidopyrrolidinone inhibitors bind by inserting a benzamidine (B55565) moiety into the S1 subsite of the enzyme's active site. nih.gov These computational and experimental approaches are vital for validating the molecular targets and guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar and Structural Analysis

Delineation of Structure-Activity Relationships for 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives

The structure-activity relationship (SAR) for derivatives of this compound underscores the importance of each molecular component for biological activity. Studies on analogous series, such as (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are potent inhibitors of the aldo-keto reductase enzyme AKR1C3, have demonstrated that the sulfonamide component is critical for inhibitory action drugbank.com.

Modifications to the core structure often lead to significant changes in potency. For instance, altering the position or electronic nature of substituents on the phenyl ring can drastically diminish biological activity drugbank.com. Similarly, derivatization of the aniline (B41778) nitrogen is a common strategy to explore SAR. For example, the synthesis of N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides and related compounds has been used to probe the requirements for dihydrofolate reductase (DHFR) inhibition nih.gov. These studies collectively indicate that the specific arrangement of the pyrrolidine (B122466) ring, the sulfonyl linker, and the aniline moiety, along with its substitution pattern, forms a precise pharmacophore that is sensitive to structural changes.

Interactive Table: SAR of Sulfonamide Derivatives

| Compound Modification | Observed Effect on Activity | Inference |

|---|---|---|

| Replacement of pyrrolidine with piperidine/morpholine | Activity retained/modulated | The cyclic amine is important, but some size/polarity variation is tolerated. |

| Altering substituent position on the phenyl ring | Severely diminished activity | Precise spatial arrangement of functional groups is required for target binding. |

| N-substitution on the aniline group | Varies depending on the substituent | The aniline nitrogen is a key point for introducing diversity and tuning activity. |

Influence of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents. The introduction of different functional groups on the phenyl ring or modifications of the pyrrolidine ring can fine-tune the compound's interaction with its biological target.

In related scaffolds, such as 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, varying the aryl substituent on the piperazine ring led to the development of potent and selective inhibitors of inflammatory caspases nih.gov. Some derivatives displayed low nanomolar potency across multiple caspases, while others achieved nearly tenfold selectivity for caspase-5 over caspase-1 and -4 nih.gov. This highlights how subtle changes to a peripheral part of the molecule can significantly influence the selectivity profile. These findings suggest that for this compound derivatives, substituents on the aniline's phenyl ring could be strategically varied to optimize both potency and selectivity for a given target.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry and a key contributor to the pharmacophoric features of this compound derivatives nih.govresearchgate.net. Its significance stems from several key properties:

Three-Dimensionality : As a saturated, non-planar ring, the sp³-hybridized carbons of the pyrrolidine moiety allow for efficient exploration of three-dimensional pharmacophore space. This is in contrast to flat, aromatic rings researchgate.netnih.gov.

Stereochemical Complexity : The presence of chiral centers on the pyrrolidine ring allows for the introduction of stereochemistry, which can lead to different biological profiles due to specific interactions with enantioselective protein targets researchgate.net.

Basicity : The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold, providing a potential site for salt formation or crucial hydrogen bonding interactions with the target protein nih.gov.

The sulfonyl linker (—SO₂—) is not merely a spacer but plays an active and often critical role in molecular recognition. Its rigid structure helps to correctly orient the phenyl and pyrrolidine moieties for optimal interaction with a biological target. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the N-H of the sulfonamide can act as a hydrogen bond donor in related primary or secondary sulfonamides eurjchem.com.

In studies of benzenesulfonohydrazide derivatives, the sulphonyl oxygen atoms were found to make direct contact with amino acid residues of target proteins, highlighting their importance in the binding mechanism eurjchem.com. For a series of aldo-keto reductase inhibitors, the sulfonamide group itself was identified as being essential for activity, suggesting its indispensable role in anchoring the inhibitor within the enzyme's active site drugbank.com.

Scaffold Exploration and Bioisosteric Design Strategies

Scaffold exploration and bioisosteric replacement are key strategies in drug design to optimize drug-like properties and discover novel chemical entities researchgate.net. For the this compound core, these strategies can be applied in several ways.

Scaffold Hopping : This involves replacing the central phenylsulfonamide core with a different framework that maintains the essential 3D arrangement of the key pharmacophoric features (the pyrrolidine and aniline groups). This can lead to compounds with entirely new intellectual property space and potentially improved properties nih.gov.

Bioisosteric Replacement of the Pyrrolidine Ring : The pyrrolidine moiety can be replaced with other cyclic amines to probe the impact of ring size, polarity, and basicity. Common bioisosteres include piperidine and morpholine, which have been incorporated in related sulfonamide series to develop inhibitors for targets like DHFR nih.gov.

Bioisosteric Replacement of the Sulfonyl Linker : Replacing the sulfonamide group is another design strategy. However, this can be challenging as the specific electronic and hydrogen-bonding properties of the sulfonyl group are often crucial for activity. In one study on glycine transporter-1 inhibitors, the transformation of the sulfonamide moiety into amides or ureas resulted in inactive compounds, demonstrating the difficulty in finding a suitable bioisostere for this critical linker nih.gov.

Crystal Structure Analysis and Molecular Conformation

Crystal structure analysis provides definitive information about the solid-state conformation and intermolecular interactions of a molecule. While the specific crystal structure for this compound is not detailed in the provided search results, a study on the closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, offers significant insight eurjchem.com.

In this derivative, the molecule is described as being essentially coplanar, with a dihedral angle of 26.70° between the planes of the pyrrolidine and benzene (B151609) rings eurjchem.com. This suggests a relatively rigid conformation that presents a well-defined shape for molecular recognition. The specific bond lengths and angles determined by X-ray crystallography confirm the expected geometry of the sulfonamide linkage and the attached rings. Such conformational data is invaluable for computational modeling and understanding how these molecules fit into the active sites of their biological targets.

The way molecules pack in a crystal is dictated by a network of intermolecular interactions. For sulfonamide-containing compounds, hydrogen bonding is a dominant force in determining the crystal lattice structure chemrxiv.orgrsc.org.

In the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a pair of strong N-H···O hydrogen bonds are the primary interaction motif. The aniline (N-H) group of one molecule donates a hydrogen bond to one of the sulfonyl oxygen atoms (O=S) of a neighboring molecule. This interaction is reciprocal, forming a dimeric R²₂(18) ring motif. These motifs link together to produce continuous two-dimensional sheets eurjchem.com.

Furthermore, weaker interactions, such as C-H···π interactions, help to organize these sheets into a three-dimensional network eurjchem.com. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these various intermolecular contacts, including H···H, O···H, and C···H interactions, which are crucial for the stabilization of the crystal packing eurjchem.comnih.gov.

Interactive Table: Intermolecular Interactions in a Related Crystal Structure

| Interaction Type | Atoms Involved | Resulting Motif |

|---|---|---|

| Strong Hydrogen Bond | Aniline (N-H) and Sulfonyl (S=O) | Dimeric R²₂(18) rings, forming 2D sheets |

Dihedral Angle Analysis and Coplanarity

The concept of coplanarity and the specific dihedral angles between the constituent rings are fundamental to understanding the structure-activity relationships of this compound derivatives. The degree to which the molecule can adopt a planar conformation often influences its ability to fit into the binding pocket of a target protein and engage in essential intermolecular interactions.

Detailed structural insights can be gleaned from the X-ray crystallographic analysis of closely related compounds. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), an analog of this compound where a methylene group bridges the sulfonyl and aniline moieties, reveals significant information about the preferred conformation of the molecule. In the solid state, the PSMA molecule is reported to be essentially coplanar. eurjchem.com The dihedral angle between the pyrrolidine and the benzene rings in PSMA has been determined to be 26.70(14)°. eurjchem.com This relatively small dihedral angle suggests a conformational preference for a somewhat planar arrangement, which could be crucial for its biological function.

The table below summarizes the key dihedral angle reported for this related structure.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | Pyrrolidine | Benzene | 26.70(14) | eurjchem.com |

This table is interactive. Click on the headers to sort the data.

The importance of maintaining a specific spatial orientation and degree of planarity is further underscored by studies on other sulfonamide-containing bioactive molecules. For example, in a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are inhibitors of the aldo-keto reductase enzyme AKR1C3, variations in the coplanarity of the pyrrolidinone ring were found to severely diminish the compound's activity. This highlights that even subtle deviations from an optimal planar conformation can lead to a significant loss of biological efficacy.

Computational Chemistry and Rational Drug Design

Molecular Docking Investigations of 4-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been instrumental in exploring its derivatives as inhibitors of various protein kinases, such as FMS-like tyrosine kinase-3 (FLT3), which is implicated in acute myeloid leukemia (AML). nih.govsemanticscholar.orgacs.org

Docking studies on derivatives of this compound, particularly those with imidazo[1,2-b]pyridazine (B131497) or similar heterocyclic cores, have been performed to predict their binding modes within the ATP-binding site of target kinases like FLT3. nih.govsemanticscholar.orgresearchgate.net These investigations typically utilize homology models of the kinase's active conformation. nih.govsemanticscholar.org The process involves preparing the protein structure, which may include adding hydrogen atoms and optimizing the orientation of amino acid side chains, and then docking the ligand to predict its most stable binding pose. nih.gov This allows researchers to visualize how the molecule fits into the active site and which parts of the molecule are crucial for binding. For instance, studies have shown that the aniline (B41778) ring of similar inhibitors can form specific interactions that anchor the molecule within the kinase's hinge region. nih.gov

A critical outcome of molecular docking is the identification of key amino acid residues that form interactions with the ligand. For inhibitors targeting kinases like FLT3, these interactions are vital for affinity and selectivity. nih.gov Studies on similar aniline-based kinase inhibitors have revealed several key residues within the ATP-binding pocket that contribute significantly to the binding energy. nih.govmdpi.com

Key interactions often include:

Hydrogen Bonds: The amine group of an inhibitor can form crucial hydrogen bonds with the backbone of residues in the hinge region, such as Cysteine 694 (C694), anchoring the ligand. nih.gov

π-π Stacking: The phenyl ring of the aniline moiety frequently engages in π-π stacking interactions with aromatic residues like Phenylalanine 691 (F691) and Phenylalanine 830 (F830). nih.gov

Hydrophobic Interactions: The pyrrolidine (B122466) ring and other parts of the molecule can fit into hydrophobic pockets, interacting with residues like Leucine 616 (L616) and Valine 624 (V624). nih.gov

Table 1: Key Interaction Residues for Aniline-Based Kinase Inhibitors This table is representative of interactions observed for aniline-based inhibitors in kinase active sites, based on available research.

| Residue | Interaction Type | Role in Binding |

|---|---|---|

| Cys694 | Hydrogen Bond | Anchors the ligand to the hinge loop. nih.gov |

| Phe691 | π-π Stacking | Stabilizes the aniline ring portion of the ligand. nih.govmdpi.com |

| Phe830 | π-π Stacking | Provides additional aromatic interaction with the ligand. nih.govmdpi.com |

| Leu616 | Hydrophobic | Contributes to binding within the hydrophobic cleft. nih.gov |

| Asp829 | Electrostatic/H-Bond | Interacts with the ligand, contributing to binding affinity. nih.gov |

| Lys644 | Hydrogen Bond | Forms important hydrogen bond interactions. nih.gov |

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. These studies provide a fundamental understanding that complements experimental data.

DFT calculations have been successfully used to study compounds structurally related to this compound, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. eurjchem.com In these studies, the molecule's geometry is optimized to find its lowest energy conformation. The resulting theoretical geometric parameters, such as bond lengths and angles, are then compared with experimental data obtained from methods like X-ray crystallography. eurjchem.com Research has shown that the calculated and experimental parameters are often in very close agreement, validating the accuracy of the computational model. eurjchem.com These calculations also provide insights into electronic properties like the distribution of electron density and the energies of molecular orbitals.

Table 2: Comparison of Selected Theoretical and Experimental Geometrical Parameters This table illustrates the type of data generated in DFT studies, based on findings for structurally similar compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length | S-O1 | 1.438 Å | 1.431 Å |

| Bond Length | S-N2 | 1.635 Å | 1.629 Å |

| Bond Length | S-C8 | 1.812 Å | 1.805 Å |

| Bond Angle | O1-S-O2 | 120.1° | 119.8° |

| Bond Angle | O1-S-N2 | 107.5° | 107.9° |

| Dihedral Angle | C1-C6-N1-H1A | 179.9° | 178.5° |

Spectral Simulation and Validation

Another powerful application of DFT is the simulation of various spectra. Theoretical calculations can predict the UV-Vis absorption spectra of a compound. eurjchem.com For the related molecule 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, studies have reported an excellent correlation between the simulated UV spectrum and the experimentally measured one. eurjchem.com This agreement not only helps in interpreting the experimental spectrum but also serves as a further validation of the computational method's accuracy in describing the molecule's electronic structure. eurjchem.com

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the complex over time. nih.govmdpi.com Following docking, the ligand-protein complex is subjected to an MD simulation, which calculates the movements of atoms and molecules over a period, typically nanoseconds. mdpi.com

These simulations provide crucial information on the stability of the binding pose predicted by docking. nih.govmdpi.com By analyzing the trajectory, researchers can assess whether the key interactions are maintained throughout the simulation. mdpi.com Furthermore, techniques like Molecular Mechanics Poison–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more quantitative measure of the ligand's affinity for the target. nih.govmdpi.com This helps in ranking different derivatives and understanding how modifications to the this compound scaffold might improve binding stability and potency. nih.gov

Conformational Dynamics of Ligand-Protein Complexes

Understanding the dynamic nature of how a ligand interacts with its protein target is crucial for designing effective drugs. For derivatives incorporating the this compound scaffold, computational methods like molecular dynamics (MD) simulations are employed to model these complex movements over time. nih.govnih.gov These simulations reveal how the compound and the protein's binding site adapt to each other, moving beyond a static picture to show a dynamic interplay.

The process begins with a docked binding pose, often obtained from molecular docking studies, which predicts the most likely orientation of the ligand within the protein's active site. nih.gov MD simulations then introduce physiological conditions (temperature, pressure, solvent) to observe the system's evolution. nih.gov This allows researchers to analyze the stability of key interactions and identify conformational changes in both the ligand and the protein that may be critical for biological activity. For instance, in studies of kinase inhibitors, MD simulations help to understand how the ligand maintains its position in the ATP binding pocket and how flexible regions of the protein, like activation loops, respond to the ligand's presence. nih.govnih.gov The analysis of these simulations provides a detailed map of the energetic landscape of the binding process, highlighting the most stable conformations and the pathways between them.

Assessment of Binding Stability and Flexibility

The stability of a ligand-protein complex is a key determinant of the ligand's potency. Computational assessments, particularly molecular docking and MD simulations, are used to evaluate this stability for derivatives of this compound. Docking studies provide an initial snapshot of the binding mode, identifying critical interactions such as hydrogen bonds and hydrophobic contacts that anchor the ligand in the active site. nih.govnih.gov

MD simulations provide a more dynamic measure of stability by tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can show which parts of the protein become more or less flexible upon ligand binding, offering insights into the allosteric effects and the entropic contributions to the binding energy. nih.gov

| Interaction Type | Role in Stability | Example Residues (in Kinases) |

| Hydrogen Bonding | Anchors the ligand to the protein backbone in the hinge region. | Leu, Met nih.gov |

| Hydrophobic Interactions | The anilino ring fits into hydrophobic pockets, enhancing affinity. | Lys, Phe, Thr nih.gov |

| Van der Waals Contacts | The pyrrolidine ring and other substituents make favorable contacts within the binding site. | Varies depending on the specific pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. researchgate.netnih.gov This computational tool is vital for predicting the potency of novel compounds and for understanding which molecular properties are key to their function.

Development of Predictive Models for Biological Activity

For a series of compounds like the FLT3 kinase inhibitors that incorporate the this compound scaffold, QSAR models are developed to predict their inhibitory potency (e.g., pIC50 values). nih.govresearchgate.net The process involves compiling a dataset of compounds with experimentally measured activities and then using machine learning algorithms—such as multiple linear regression, random forest, or support vector machines—to build a predictive model. researchgate.netnih.gov

These models can achieve high levels of accuracy, with reported R² values (a measure of how well the model's predictions match the experimental data) often exceeding 0.9 for the training set. researchgate.net A robust model must also demonstrate strong predictive power on an external test set of compounds not used in model generation. researchgate.net The resulting QSAR equation provides a powerful tool for virtual screening, allowing researchers to prioritize the synthesis of new derivatives that are predicted to have the highest activity, thereby saving significant time and resources. nih.gov

Molecular Descriptor Generation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov Descriptors can be categorized as:

1D: Basic properties like molecular weight and atom counts.

2D: Topological indices that describe molecular connectivity and shape.

3D: Geometrical properties derived from the molecule's 3D conformation. nih.gov

For a compound like this compound, hundreds or even thousands of descriptors can be generated using specialized software. A crucial step in QSAR modeling is feature selection, where statistical methods are used to identify the subset of descriptors that has the most significant correlation with biological activity. researchgate.net This process not only simplifies the model but also provides insights into the mechanism of action. For example, if descriptors related to hydrophobicity and hydrogen bond donor capacity are selected, it suggests these properties are critical for the compound's interaction with its target. nih.gov

| Descriptor Category | Examples | Relevance |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic physicochemical properties influencing absorption and distribution. |

| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Shape indices | Describes molecular size, branching, and overall shape. |

| Geometrical (3D) | van der Waals surface area, Dipole moment | Relates to how the molecule fits into a binding site and its electrostatic interactions. |

| Quantum-Chemical | HOMO/LUMO energies, Partial charges | Describes electronic properties related to reactivity and interaction strength. |

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

Beyond target activity, a successful drug must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models are increasingly used in the early stages of drug discovery to predict these pharmacokinetic and pharmacodynamic profiles, helping to identify candidates with a higher probability of success in clinical trials. nih.govnih.gov

For compounds containing the this compound moiety, various computational tools can predict key ADMET parameters. Models based on QSAR and machine learning can estimate properties such as aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes (a major cause of drug-drug interactions). nih.govnih.gov These predictions are based on the molecule's structure and are benchmarked against large databases of experimental data. While structure-based methods using docking into ADMET-related proteins are emerging, QSAR approaches remain a primary tool. nih.gov Predicting these properties early allows for structural modifications to mitigate potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested. nih.gov

Future Directions and Translational Research

Development of Multi-Target Therapeutics Based on the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold

The complexity of diseases such as cancer often involves multiple redundant signaling pathways, which has driven a shift from single-target drugs to multi-target therapeutics. nih.gov The this compound scaffold is well-suited for this polypharmacological approach, particularly in the development of kinase inhibitors. nih.gov Research has shown that this conserved substituent can be integrated into various heterocyclic cores to create compounds that modulate the activity of several kinases simultaneously. nih.gov

Detailed research has focused on developing inhibitors for FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia (AML). nih.govacs.org By incorporating the this compound moiety into different scaffolds, such as imidazo[1,2-b]pyridazine (B131497), pyrazolo[1,5-a]pyrimidine (B1248293), and imidazo[4,5-b]pyridine, scientists have successfully created compounds with dual or multi-kinase inhibitory profiles. nih.govsemanticscholar.org

For instance, a disubstituted pyrazolo[1,5-a]pyrimidine derivative (Compound 14) bearing the this compound group showed submicromolar inhibitory activity against both FLT3-ITD and cyclin-dependent kinase 2 (CDK2). nih.govacs.org Similarly, imidazo[4,5-b]pyridine derivatives (Compounds 18a and 18b) with the same substituent displayed submicromolar activities against both the FLT3-ITD and the resistant FLT3-D835Y mutant. nih.govacs.org These findings underscore the scaffold's utility in generating inhibitors that can target both the primary oncogenic kinase and the mutants that confer drug resistance. The development of such multi-targeted agents represents a promising strategy for more durable clinical responses in cancer therapy. nih.gov

| Compound ID | Core Scaffold | Target Kinase(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Compound 14 | Pyrazolo[1,5-a]pyrimidine | FLT3-ITD, CDK2 | Submicromolar activity | nih.govacs.org |

| Compound 11 | Pyrazolo[1,5-a]pyrimidine | FLT3-ITD, CDK2 | Submicromolar activity | nih.gov |

| Compound 18a | Imidazo[4,5-b]pyridine | FLT3-ITD, FLT3-D835Y | Submicromolar activity | nih.govacs.org |

| Compound 18b | Imidazo[4,5-b]pyridine | FLT3-ITD, FLT3-D835Y | Submicromolar activity | nih.govacs.org |

| Compound 29a | Imidazo[1,2-b]pyridazine | FLT3-ITD, FLT3-D835Y, CDK2/E | Nanomolar range | acs.org |

| Compound 30 | Imidazo[1,2-b]pyridazine | FLT3-ITD, FLT3-D835Y, CDK2/E | Nanomolar range | acs.org |

Repurposing of this compound Analogs for Novel Therapeutic Applications

Drug repurposing, or finding new uses for existing compounds, offers a cost-effective and accelerated pathway for drug development. arxiv.org Analogs based on the this compound scaffold, initially developed for a specific purpose, are prime candidates for such investigations due to the broad biological activities of the sulfonamide class. researchgate.net For example, a closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, is known as a precursor and impurity in the synthesis of Almotriptan, a drug used to treat migraines. chemicea.comklivon.com This highlights the structural versatility of this chemical family.

Beyond their well-known antibacterial and anticancer effects, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in diseases like glaucoma and certain cancers. nih.gov Computational studies have successfully identified existing sulfonamide-containing drugs that could be repurposed as CA inhibitors. nih.gov Analogs of this compound, which may have been optimized as kinase inhibitors, could be screened against other target families like CAs. Their established synthetic routes and known chemical properties would facilitate rapid evaluation for new therapeutic roles, potentially leading to breakthroughs in diverse and unrelated diseases. nih.gov

Exploration in Advanced Materials and Specialty Chemicals Synthesis

The unique chemical properties of the this compound scaffold extend its potential beyond pharmaceuticals into the realm of materials science. The sulfonamide group is known for its chemical stability and its ability to participate in hydrogen bonding, making it an attractive functional group for creating novel polymers and specialty chemicals. wikipedia.org

Recent research has demonstrated the synthesis of well-defined polymers containing primary benzene (B151609) sulfonamide groups using techniques like RAFT polymerization. rsc.org These polymers can exhibit pH-responsive behavior, making them suitable for applications such as smart drug delivery vectors. rsc.org The this compound structure could be adapted into a monomer and incorporated into polymer chains to impart specific properties. mdpi.com Furthermore, arylsulfonamide derivatives have been investigated for non-medical applications; for example, arylsulfonamide chalcones have been studied for their potential as antioxidant fuel additives. rsc.org The rigid and polar nature of the sulfonamide group has also been exploited in the synthesis of sultams (cyclic sulfonamides) for use as emitters in organic electronics. wikipedia.org These examples suggest that the this compound scaffold is a promising building block for creating advanced functional materials with tailored electronic, physical, and responsive properties.

Strategies for Overcoming Challenges in Sulfonamide-Based Drug Development

Despite their success, the development of sulfonamide-based drugs faces significant challenges, most notably the rise of antibiotic resistance. rupahealth.comresearchgate.net In bacteria, resistance to sulfa drugs is often acquired through the horizontal gene transfer of sul genes, which produce alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are insensitive to the drug. researchgate.netspringernature.com A key strategy to overcome this is the rational design of new sulfonamide inhibitors that can effectively bind to these resistant enzyme variants. springernature.com Structural biology and molecular modeling can be used to understand the subtle differences in the active sites of resistant enzymes, guiding the synthesis of next-generation drugs that can evade these resistance mechanisms. biorxiv.org

Another challenge lies in the synthesis of these complex molecules. Traditional methods for creating arylsulfonamides can lack regioselectivity and functional group tolerance. nih.gov Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer a powerful solution. nih.govacs.org These methods allow for the precise and efficient construction of the arylsulfonamide bond under mild conditions, enabling the creation of diverse compound libraries with high purity and yield. Such advanced synthetic tools are critical for accelerating the discovery and optimization of more potent and selective sulfonamide-based drugs.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Q & A

Q. How does Hirshfeld surface analysis quantify intermolecular interactions in the crystal lattice?

- Process : Hirshfeld surfaces mapped over dnorm, shape index, and curvedness (Figure 5) identify close contacts. Fingerprint plots (Table 4) decompose interaction types: H···H (54.3%), O···H (21.7%), and S···H (8.2%) contributions highlight dominant van der Waals forces and hydrogen bonding .

Q. What discrepancies arise between experimental and theoretical UV-Vis spectra, and how are they resolved?

- Analysis : Experimental λmax (e.g., 290 nm) is compared to TD-DFT/PCM-simulated spectra. Deviations arise from solvent effects or exciton coupling in the solid state. Adjusting solvent models (e.g., polarizable continuum) or including vibronic transitions improves correlation .

Q. How are energy frameworks used to visualize Coulombic and dispersion interactions in the crystal?

- Approach : Energy framework diagrams (Figure 13) partition lattice energy into Coulombic, dispersion, and total components. Interaction energies (Table 5) between molecular centroids (e.g., E1–E13 within 3.8 Å) reveal stabilization dominated by electrostatic forces (Coulomb energy: −45.2 kJ/mol) .

Methodological Considerations

Q. What criteria define the selection of a monoclinic P21/n space group for this compound?

- Criteria : Systematic absences in SCXRD data (e.g., h0l: l ≠ 2n) and refinement metrics (R1 = 0.0347, wR2 = 0.1024) confirm the space group. Z = 4 and unit cell volume (1186.2 ų) align with molecular symmetry and packing efficiency .

Q. How are hydrogen atoms refined in the crystal structure?

Q. What validation steps ensure reliability in Hirshfeld surface analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。